
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is an organic compound characterized by its unique structure, which includes a sodium ion bonded to a 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methylacetophenone with sodium ethoxide in ethanol. The reaction proceeds through the formation of an enolate intermediate, which is stabilized by the sodium ion. The general reaction scheme is as follows:
- Dissolve 4-methylacetophenone in ethanol.
- Add sodium ethoxide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.
化学反应分析
Types of Reactions: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, including aldol condensations and Michael additions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-Methylpropiophenone: An aromatic ketone with similar structural features but lacking the enolate ion.
Sodium 3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate: A compound with a similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the enolate ion, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications in research and industry.
属性
分子式 |
C10H9NaO2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC 名称 |
sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1 |
InChI 键 |
BRHNJVDGFGSGKP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
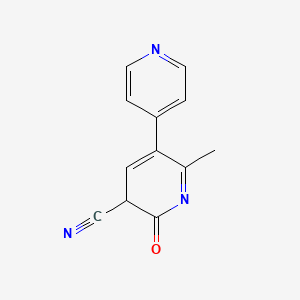
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
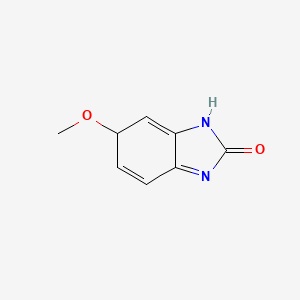
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)

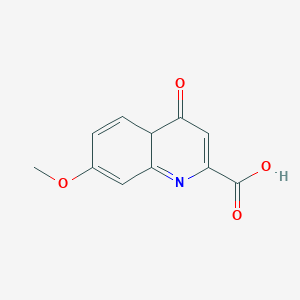
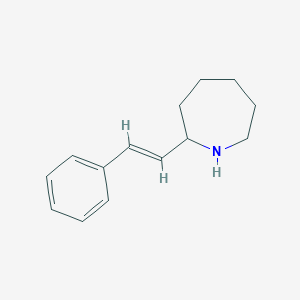
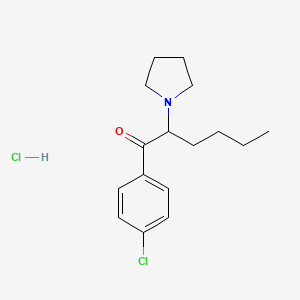
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)
